molecular formula C13H11NO3 B174472 2-Benzyloxy-nicotinic acid CAS No. 14178-18-8

2-Benzyloxy-nicotinic acid

Cat. No. B174472
CAS RN: 14178-18-8
M. Wt: 229.23 g/mol
InChI Key: FUNQFOUBLCEFIK-UHFFFAOYSA-N
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Description

2-Benzyloxy-nicotinic acid is a biochemical used for proteomics research . It has a molecular formula of C13H11NO3 and a molecular weight of 229.23 .


Molecular Structure Analysis

The molecular structure of 2-Benzyloxy-nicotinic acid consists of a benzene ring attached to a nicotinic acid molecule through an oxygen atom . The molecular formula is C13H11NO3, and the average mass is 229.231 Da .

Scientific Research Applications

Receptor-Mediated Effects

2-Benzyloxy-nicotinic acid is closely related to nicotinic acid, which interacts with specific receptors like PUMA-G and HM74 in adipose tissue, affecting lipid metabolism. This interaction leads to the inhibition of lipolysis by decreasing cyclic adenosine monophosphate (cAMP) accumulation, mediated through a G-protein-coupled mechanism (Tunaru et al., 2003). Additionally, the identification of high and low-affinity receptors for nicotinic acid like HM74 and HM74A has been instrumental in understanding its role in treating dyslipidemia (Wise et al., 2003).

Agricultural Applications

In the agricultural sector, derivatives of nicotinic acid have been explored for their herbicidal activity. A study on aryl-formyl piperidinone HPPD inhibitors, which incorporate nicotinic acid components, has shown promising results in controlling unwanted plant growth (Fu et al., 2021). Another research synthesized N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid, demonstrating effective herbicidal activity against certain weeds (Yu et al., 2021).

Pharmacological Aspects

Nicotinic acid derivatives, including 2-Benzyloxy-nicotinic acid, are being studied for their potential in treating various conditions. These derivatives are investigated for their vasorelaxation and antioxidation properties, suggesting therapeutic potential in cardiovascular diseases (Prachayasittikul et al., 2010). Research also indicates that nicotinic acid can inhibit the progression of atherosclerosis through its receptor GPR109A expressed in immune cells, independent of its lipid-modifying effects (Lukasova et al., 2011).

Industrial Applications

Nicotinic acid, closely related to 2-Benzyloxy-nicotinic acid, is also significant in industrial applications, particularly in the production of vitamin PP and as an antipelagic agent. Methods to produce nicotinic acid with potential industrial applications have been explored to meet the needs of green chemistry and minimize environmental impact (Lisicki et al., 2022).

properties

IUPAC Name

2-phenylmethoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-13(16)11-7-4-8-14-12(11)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNQFOUBLCEFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354046
Record name 2-Benzyloxy-nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxy-nicotinic acid

CAS RN

14178-18-8
Record name 2-Benzyloxy-nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Chloro-nicotinic acid (421) (3 g, 19.04 mmol) was dissolved in anhydrous THF (50 mL) and chilled to 0° C. on an ice bath. NaH (50 mmol, 60% suspension in mineral oil) was added portion wise to the solution over a period of 5 minutes. The resulting mixture was stirred at 0° C. for 30 minutes. Benzyl-alcohol (422) (2.27 g, 21 mmol) was added drop wise over a period of 10 minutes. The ice bath was removed and the mixture was warmed to room temperature over a period of 2 h. The mixture was refluxed for 16 h. LC-MS and TLC (Rf: 0.4–0.5 compared to Rf: 0.1 for compound 421 in 1:1 hexane/EtOAc, single spot) indicated complete reaction at this point. The mixture was diluted with water (300 mL) and the pH was adjusted to ˜6 by the addition of HCl (aqueous, 1M) and the product was extracted with EtOAc (3×200 mL). The combined organic layers were washed with brine (100 mL) via extraction, dried over MgSO4 and concentrated under reduced pressure to give a yellow oil. Recrystallization from EtOAc/hexane gave the desired product (423) as a white powder (2.8 g, 12.2 mmol, 64% yield). LC-MS (ESI): (exact mass: 229.07) m/e=230.2 [M+1]+ (100%), 459.3 [2M+1]+ (90%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Benzyloxy-nicotinic acid
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2-Benzyloxy-nicotinic acid
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Citations

For This Compound
3
Citations
RA Aitken, AD Harper, RA Inwood - Molecules, 2022 - mdpi.com
The behaviour of 14 ortho-functionalised 2-aryloxazolines (11 of them prepared and characterised for the first time) with butyllithium has been examined. Significant limitations to the …
Number of citations: 2 www.mdpi.com
SM Sieburth, G Hiel, CH Lin… - The Journal of Organic …, 1994 - ACS Publications
Irradiation of a pair of 2-pyridones tethered at the 3-and 6'-positions by a three-carbon chain initiates an efficient [4+ 4] cycloaddition to produce a densely functionalized, fused 5-8 …
Number of citations: 36 pubs.acs.org
Y Li - 2014 - search.proquest.com
The reversible acetylation of histones, mediated by histone acetyltransferases (HATs) and histone deacetylases (HDACs), plays a critical role in chromatin architecture and hence in …
Number of citations: 0 search.proquest.com

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